
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Overview
Description
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS: 25818-89-7) is a quinazolinone derivative characterized by a fused bicyclic aromatic ring (quinazolinone) linked to a butanoic acid chain. The quinazolinone core contains a lactam group at the 4-position, contributing to its tautomeric properties and hydrogen-bonding capabilities. This compound is synthesized via reactions involving anthranilic acid derivatives or isatoic anhydride intermediates, often through condensation with 4-aminobutyric acid followed by cyclization . It serves as a key intermediate in medicinal chemistry for developing inhibitors targeting enzymes like carbonic anhydrase, nitric oxide synthase, and viral proteins .
Preparation Methods
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes heating anthranilic acid with triethyl orthoacetate to form an intermediate, which is then reacted with a substituted aniline or amine in glacial acetic acid under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in acidic or alkaline media to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves cyclization reactions starting from anthranilic acid derivatives. Common methods include:
- Cyclization with Triethyl Orthoacetate : Heating anthranilic acid with triethyl orthoacetate forms an intermediate that can react with substituted anilines or amines in glacial acetic acid under reflux conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield various quinazolinone derivatives or reduction leading to dihydroquinazolinones.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, which is critical for bacterial growth and survival.
Anticancer Potential
Studies have shown that quinazolinone derivatives, including this compound, possess anticancer activities. They may act through various pathways such as:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Industrial Applications
The versatility of this compound makes it useful in pharmaceutical development and agrochemicals. Its chemical reactivity allows for the synthesis of more complex derivatives that may have enhanced biological activities.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various quinazolinone derivatives against MRSA. The results demonstrated that modifications to the butanoic acid side chain significantly influenced the antibacterial activity, highlighting the importance of structural variations in enhancing efficacy.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2022) investigated the anticancer properties of this compound in vitro. The study found that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, inhibiting cell wall synthesis in bacteria . This binding leads to the disruption of bacterial cell wall integrity, ultimately causing cell death. The compound’s anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Quinazolinone derivatives exhibit diverse biological activities depending on substituents, chain length, and heterocyclic modifications. Below is a comparative analysis:
Key Observations
- Chain Length: Shorter chains (e.g., acetic acid in 3d) reduce solubility but enhance membrane permeability compared to butanoic acid derivatives .
- Sulfonamide and thioether groups (e.g., compounds 2–13) enhance enzyme inhibition via interactions with catalytic zinc ions in carbonic anhydrases .
- Heterocycle Modifications: Replacing quinazolinone with benzotriazinone (compound 12 in ) alters electronic properties, affecting binding to protein targets .
- Tautomerism: The 4-oxoquinazolinone core exhibits tautomerism between lactam and lactim forms, influencing reactivity and stability .
Biological Activity
4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid, with the chemical formula CHNO and CAS number 25818-89-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various quinazoline derivatives that demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compounds were particularly effective against Gram-positive bacteria, which is a common characteristic of quinazoline derivatives .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound Name | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |
---|---|---|---|
This compound | Moderate | Weak | Weak |
2-Phenyl derivatives | High | Moderate | Moderate |
2-Methyl derivatives | Low | Low | Weak |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), and Caco-2 (colorectal cancer). For example, treatment with 100 μM of the compound significantly decreased cell viability in these lines after 48 hours .
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | Concentration (μM) | Viability Reduction (%) |
---|---|---|
A549 | 100 | 45 |
AGS | 100 | 50 |
Caco-2 | 100 | 60 |
The mechanism through which this compound exerts its effects is believed to involve interaction with specific molecular targets. It may function as an enzyme inhibitor, binding to the active sites of enzymes and disrupting their normal functions. This action is crucial in both antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Screening
A study conducted on a series of synthesized quinazoline derivatives, including the target compound, utilized the agar-disk diffusion method to assess antimicrobial efficacy. The results indicated that while all synthesized compounds exhibited some level of activity against tested microorganisms, this compound showed moderate effectiveness against Gram-positive bacteria but limited activity against Gram-negative bacteria and fungi .
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of quinazoline derivatives, researchers treated various cancer cell lines with different concentrations of this compound. The study concluded that while the compound was effective in reducing cell viability, further modifications might enhance its potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, and what are their key methodological considerations?
Answer: The compound is synthesized via functionalization of quinazolin-4-one scaffolds. A validated approach involves reacting potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane under reflux conditions. Critical steps include:
- Reagent purity : Acid chlorides must be anhydrous to avoid hydrolysis side reactions.
- Temperature control : Reflux at 80–100°C ensures proper acylation without decomposition.
- Workup : Precipitation of KCl confirms reaction progress; yields range from 65–85% depending on substituents .
Table 1 : Example reaction conditions and yields:
Acid Chloride | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
Benzoyl chloride | Dioxane | 90 | 78 |
4-Nitrobenzoyl | Dioxane | 95 | 65 |
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Answer: Multi-modal spectroscopic characterization is essential:
- NMR : Key signals include δ 8.2–8.5 ppm (quinazolinone aromatic protons) and δ 2.5–3.1 ppm (butanoic acid CH₂ groups).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 275.2 (C₁₃H₁₄N₂O₄⁺).
- IR : Stretching bands at 1700–1750 cm⁻¹ (C=O, quinazolinone and carboxylic acid) .
Q. What natural sources or biosynthesis pathways produce this compound?
Answer: The compound has been isolated from the marine-derived fungus Xylaria sp., suggesting a polyketide synthase (PKS) or hybrid PKS-NRPS biosynthetic origin. Fermentation under nutrient-limited conditions enhances yield (e.g., 2–5 mg/L in potato dextrose broth) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinazolinone ring) affect bioactivity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂ at C6) enhance receptor binding affinity (e.g., NMDA receptor antagonism).
- Hydrophobic substituents (e.g., aryl groups) improve blood-brain barrier penetration.
Table 2 : Bioactivity of derivatives:
Substituent | IC₅₀ (NMDA receptor) | LogP |
---|---|---|
-H (parent) | 12 μM | 1.2 |
-NO₂ | 3.5 μM | 1.8 |
-Ph | 8 μM | 2.5 |
Methodology : In vitro receptor binding assays (³H-MK-801 displacement) and computational docking (AutoDock Vina) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Answer: Challenges : Low plasma stability due to esterase-mediated hydrolysis of the butanoic acid moiety. Solutions :
- Derivatization : Pre-column labeling with 6-methoxy-4-quinolone (MOQ) enhances HPLC-UV detection (LOD: 0.1 ng/mL).
- LC-MS/MS : MRM transitions at m/z 275→157 (CE: 25 eV) improve specificity .
Q. How can contradictory data on solubility and stability be reconciled across studies?
Answer: Discrepancies arise from solvent polarity and pH:
- Solubility : Ranges from 0.5 mg/mL (water, pH 7) to 25 mg/mL (DMSO).
- Stability : Degrades rapidly in plasma (t₁/₂: 15 min) but is stable in acidic buffers (pH 3–5, t₁/₂: >24 hrs).
Recommendations : Standardize assay conditions (e.g., 10% DMSO in PBS) and use fresh preparations .
Q. What mechanistic insights explain its antimicrobial activity against drug-resistant pathogens?
Answer: The compound disrupts bacterial biofilm formation via:
- DNA gyrase inhibition (IC₅₀: 8 μM against E. coli GyrB).
- Efflux pump modulation : Synergizes with ciprofloxacin (FICI: 0.3) against MRSA.
Experimental Design : Checkerboard assays and SEM imaging of biofilm architecture .
Q. Methodological Best Practices
Properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMKDAFGDSYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360689 | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25818-89-7 | |
Record name | 4-Oxo-3(4H)-quinazolinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25818-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.